1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Overview
Description
1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the triazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the desired triazole compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Scientific Research Applications
1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial and antifungal effects . The compound’s ability to cross the blood-brain barrier also makes it a candidate for neurological applications.
Comparison with Similar Compounds
1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be compared with other triazole derivatives such as:
1-phenyl-1H-1,2,3-triazole: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
1-(4-chlorophenyl)-1H-1,2,3-triazole: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.
1-(2,5-dichlorophenyl)-1H-1,2,3-triazole: Contains additional chlorine atoms, enhancing its antimicrobial activity but also increasing its toxicity.
The unique combination of the chlorophenyl and methyl groups in this compound contributes to its distinct chemical behavior and broad range of applications.
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-11(8(2)16)13-14-15(7)10-6-4-3-5-9(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBZRGMHUSDKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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